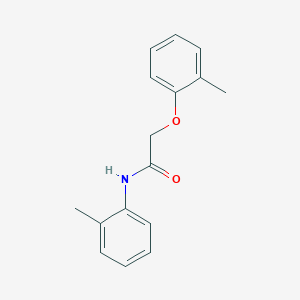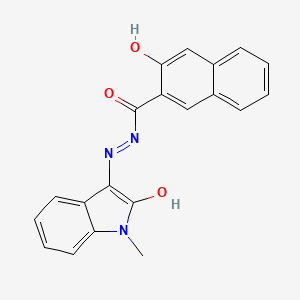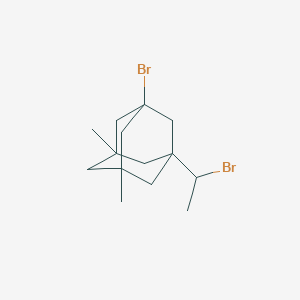
2-(2-methylphenoxy)-N-(2-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-metilfenoxi)-N-(2-metilfenil)acetamida es un compuesto orgánico con una estructura compleja que incluye tanto grupos funcionales fenoxi como acetamida.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-(2-metilfenoxi)-N-(2-metilfenil)acetamida generalmente implica la reacción de 2-metilfenol con ácido cloroacético para formar ácido 2-(2-metilfenoxi)acético. Este intermedio se hace reaccionar luego con 2-metilamina en condiciones apropiadas para producir el producto final. Las condiciones de reacción a menudo incluyen el uso de una base como el hidróxido de sodio y un solvente como el etanol para facilitar la reacción .
Métodos de producción industrial
La producción industrial de 2-(2-metilfenoxi)-N-(2-metilfenil)acetamida sigue rutas sintéticas similares pero a mayor escala. El proceso implica un control cuidadoso de las condiciones de reacción para asegurar un alto rendimiento y pureza del producto. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y la escalabilidad del proceso de producción.
Análisis De Reacciones Químicas
Tipos de reacciones
2-(2-metilfenoxi)-N-(2-metilfenil)acetamida puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: Este compuesto puede oxidarse para formar quinonas correspondientes u otros derivados oxidados.
Reducción: Las reacciones de reducción pueden convertir el grupo acetamida en una amina.
Sustitución: Los grupos fenoxi y acetamida pueden participar en reacciones de sustitución, lo que lleva a la formación de diversos derivados.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Los agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio se utilizan a menudo.
Sustitución: Los agentes halogenantes como el cloruro de tionilo o el bromo se pueden usar para reacciones de sustitución.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir quinonas, mientras que la reducción puede producir aminas. Las reacciones de sustitución pueden conducir a derivados halogenados u otros compuestos sustituidos.
Aplicaciones Científicas De Investigación
2-(2-metilfenoxi)-N-(2-metilfenil)acetamida tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: El compuesto puede usarse en estudios relacionados con la inhibición de enzimas e interacciones de proteínas.
Industria: Se utiliza en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción de 2-(2-metilfenoxi)-N-(2-metilfenil)acetamida implica su interacción con objetivos moleculares específicos. Los grupos fenoxi y acetamida pueden formar enlaces de hidrógeno y otras interacciones con proteínas y enzimas, afectando su actividad y función. Las vías y objetivos exactos dependen de la aplicación específica y el contexto de uso.
Comparación Con Compuestos Similares
Compuestos similares
- Ácido 2-(2-metilfenoxi)acético
- 2-metilfenol
- 2-metilamina
Comparación
En comparación con estos compuestos similares, 2-(2-metilfenoxi)-N-(2-metilfenil)acetamida tiene propiedades únicas debido a la presencia de grupos fenoxi y acetamida. Esta combinación permite una gama más amplia de reacciones e interacciones químicas, lo que la convierte en un compuesto versátil en diversas aplicaciones.
Propiedades
Fórmula molecular |
C16H17NO2 |
|---|---|
Peso molecular |
255.31 g/mol |
Nombre IUPAC |
2-(2-methylphenoxy)-N-(2-methylphenyl)acetamide |
InChI |
InChI=1S/C16H17NO2/c1-12-7-3-5-9-14(12)17-16(18)11-19-15-10-6-4-8-13(15)2/h3-10H,11H2,1-2H3,(H,17,18) |
Clave InChI |
LWTBUSKGBRAQIA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1NC(=O)COC2=CC=CC=C2C |
Solubilidad |
2.1 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[3-(hydroxymethyl)-1H-1,2,4-triazol-5-yl]methanol](/img/structure/B11709599.png)


![1,4-Diamino-2,3-bis[(4-methylphenyl)sulfanyl]anthracene-9,10-dione](/img/structure/B11709625.png)
![(1E)-1-[1-(Adamantan-1-YL)ethylidene]-2-(2,4-dinitrophenyl)hydrazine](/img/structure/B11709626.png)

![Ethyl 2-({2,2,2-trichloro-1-[(3-methylbenzoyl)amino]ethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11709630.png)
![5-[(3,3-dimethyloxiran-2-yl)methoxy]-7H-furo[3,2-g]chromen-7-one](/img/structure/B11709638.png)

![Diethyl {2,2,2-trichloro-1-[(3-nitrophenyl)formamido]ethyl}phosphonate](/img/structure/B11709648.png)
![4-Bromo-N-[(4-ethoxyphenyl)(2-oxido-1,3,2-dioxaphosphinan-2-YL)methyl]aniline](/img/structure/B11709655.png)
![Bis[4-(2-nitrophenoxy)phenyl]methanone](/img/structure/B11709665.png)
